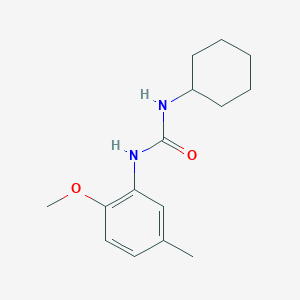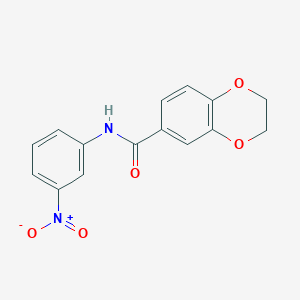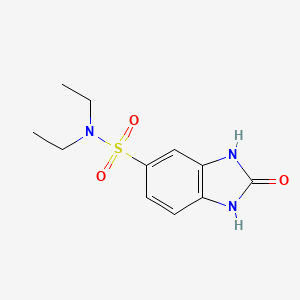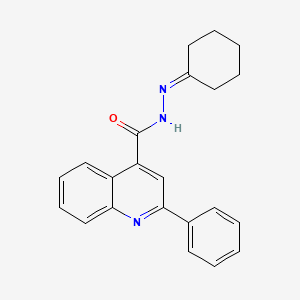
N-cyclohexyl-N'-(2-methoxy-5-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N'-(2-methoxy-5-methylphenyl)urea, commonly referred to as CMU, is a chemical compound that has been widely studied for its potential therapeutic applications. CMU belongs to the class of compounds known as ureas, which have been shown to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In
Mechanism of Action
The mechanism of action of CMU is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. One proposed mechanism is that CMU inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. Additionally, CMU has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
CMU has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, CMU has been shown to have anti-viral effects. Studies have shown that CMU can inhibit the replication of the herpes simplex virus and the human immunodeficiency virus (HIV).
Advantages and Limitations for Lab Experiments
One advantage of CMU is that it is relatively easy to synthesize and purify, making it a useful tool for laboratory experiments. Additionally, the compound has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further preclinical and clinical studies.
However, one limitation of CMU is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, more research is needed to determine the optimal dosage and administration route for CMU in humans.
Future Directions
There are several future directions for CMU research. One area of research is to further explore the compound's anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research is to investigate the potential use of CMU in cancer therapy. Studies are needed to determine the optimal dosing and administration regimen for CMU in cancer patients, as well as to identify potential synergistic effects with other anti-cancer agents.
Finally, more research is needed to understand the mechanism of action of CMU and to identify potential targets for the development of new drugs based on this compound. Overall, CMU is a promising candidate for further research and development in the field of drug discovery and development.
Synthesis Methods
The synthesis of CMU can be achieved through a multi-step process involving the reaction of cyclohexylamine with 2-methoxy-5-methylphenyl isocyanate. The resulting intermediate is then treated with a reducing agent to yield CMU. The purity of the final product can be assessed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
CMU has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's anti-inflammatory properties. Studies have shown that CMU can inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Another area of research has explored the anti-cancer effects of CMU. Studies have shown that the compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, CMU has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
properties
IUPAC Name |
1-cyclohexyl-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-8-9-14(19-2)13(10-11)17-15(18)16-12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNADBZQAONNAIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-[(3,5-dimethylphenoxy)methyl]-2-furoate](/img/structure/B5752098.png)
![4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide](/img/structure/B5752105.png)

![N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5752139.png)
![2-(4-chloro-3-methylphenoxy)-2-methyl-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5752152.png)

![N-[2-(aminocarbonyl)phenyl]-2-fluorobenzamide](/img/structure/B5752170.png)

![6-bromo-N'-[1-(5-chloro-2-thienyl)ethylidene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B5752174.png)
![N-benzyl-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5752180.png)
![3-[(2-ethylbutanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5752187.png)


![N'-[(1-adamantylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5752206.png)